Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-

Description

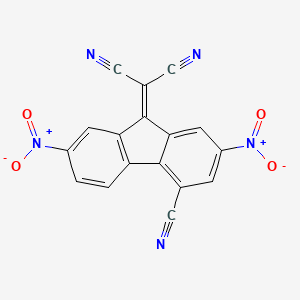

Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, is a dicyanomethylene-substituted fluorenylidene derivative characterized by a rigid, planar fluorene core. The compound features two nitro groups at positions 2 and 7 and a cyano group at position 4, making it highly electron-deficient. Such electronic properties are critical for applications in organic electronics, such as charge transport layers or light-emitting materials.

Properties

CAS No. |

91599-02-9 |

|---|---|

Molecular Formula |

C17H5N5O4 |

Molecular Weight |

343.25 g/mol |

IUPAC Name |

2-(4-cyano-2,7-dinitrofluoren-9-ylidene)propanedinitrile |

InChI |

InChI=1S/C17H5N5O4/c18-6-9-3-12(22(25)26)5-15-16(9)13-2-1-11(21(23)24)4-14(13)17(15)10(7-19)8-20/h1-5H |

InChI Key |

TWYKMXMQKACSPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=CC(=CC(=C23)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, involves several steps. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Attack and Condensation

The compound’s electron-deficient fluoren-9-ylidene moiety enables nucleophilic attacks by electron-rich species like thiosemicarbazones and secondary amines. For example, reactions with N-arylisoindolines in pyridine under aerobic conditions proceed via:

-

Charge-transfer (CT) complex formation between the compound and nucleophile.

-

Radical ion pair intermediates , leading to dehydrogenation and oxygenation .

-

Elimination reactions , such as the loss of HCN or substituted aldehydes, to form heterocyclic products like indenopyrazoles and spiro triazoles .

Dehydrogenation and Oxidation

The compound undergoes spontaneous oxidation under aerobic conditions, forming intermediates such as 4-amino-2,7-dinitro-9-fluorenone . This amino derivative can react further with malononitrile to regenerate the original compound or form oxygenated byproducts .

Reactions with Thiosemicarbazones

When reacted with N-phenylhydrazine carbothioamides (e.g., 1a–e) in pyridine, the compound forms:

-

Indeno[2,1-e] oxadiazine-9-one derivatives (5a–e) via nucleophilic attack at the C=C bond .

-

Oxoindeno[1,2-c]pyrazolecarbothioamides (6) through hydrolysis and elimination of HCN .

| Reactant | Product Type | Key Steps |

|---|---|---|

| Thiosemicarbazones (1a–e) | Indenoxadiazines (5a–e) | Nucleophilic attack, hydrolysis, elimination |

| Thiosemicarbazones (1a–e) | Indenopyrazoles (6) | Condensation, dehydrogenation |

Reactions with N-Arylisoindolines

In pyridine under air, the compound reacts with N-arylisoindolines to form:

-

Spiro[fluorene-9,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-thione derivatives .

-

4-Amino-2,7-dinitro-9-fluorenone , which can react further with malononitrile to regenerate the starting material .

Heterocyclic Derivatives

The compound’s reactions yield diverse heterocycles, including:

-

Indenoxadiazines : Formed via nucleophilic attack and elimination, with yields up to 63% .

-

Spiro Triazoles : Generated through elimination of malononitrile and subsequent cyclization .

Spiro Compounds

The compound participates in spiro coupling reactions , such as the formation of spiro[fluorene-9,3′- triazoline]-5′-thione derivatives . These products arise from radical pair intermediates and subsequent elimination steps .

Reaction Conditions

Spectroscopic Evidence

-

13C NMR : Confirms C=S groups in intermediates (e.g., δ ~183 ppm) .

-

1H NMR : Identifies hydroxyl groups in indenoxadiazines (δ ~8.44 ppm) .

This compound’s reactivity underscores its role in heterocyclic synthesis, particularly in forming nitrogen-rich frameworks under mild conditions. Further studies could explore its applications in materials science or medicinal chemistry.

Scientific Research Applications

Organic Synthesis

Propanedinitrile derivatives are utilized in the synthesis of complex organic molecules. The compound serves as a versatile building block for constructing various functionalized compounds due to its reactive nitrile groups.

Case Study: Synthesis of Fluorene Derivatives

A recent study demonstrated the synthesis of highly substituted spiro[fluorene-9,3′-[1,2,4]triazoles using propanedinitrile as a key intermediate. The reaction conditions were optimized to yield high purity and yield of the desired products, showcasing the utility of propanedinitrile in creating complex molecular architectures .

Material Science

The compound has been investigated for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the nitro and cyano groups enhance charge transport characteristics.

Data Table: Material Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Thermal Stability | Decomposes at 250°C |

| Solubility | Soluble in DMSO |

Pharmacological Applications

Research indicates that propanedinitrile derivatives exhibit antimicrobial properties. The incorporation of cyano and nitro groups enhances biological activity against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of propanedinitrile against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones, suggesting potential as antimicrobial agents .

Analytical Chemistry

Propanedinitrile can be effectively analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in complex mixtures.

Analytical Methodology

The reverse phase HPLC method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. This approach is scalable for preparative separations and suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Substituent-Based Comparisons

Nitro and Cyano-Substituted Fluorenylidenes

- Target Compound: The presence of 2,7-dinitro and 4-cyano groups creates a strongly electron-withdrawing environment, enhancing charge-transfer interactions. This contrasts with amino-substituted analogs like (4-amino-2,7-dinitro-9H-fluoren-9-ylidene)propanedinitrile, where the amino group introduces electron-donating effects, reducing electron affinity .

- Chlorobenzylidene Derivatives: Compounds like [Chloro(phenyl)methylidene]propanedinitrile (CAS 2698-41-1) share the dicyanomethylene group but lack the fused fluorene ring. The fluorenylidene core in the target compound provides extended π-conjugation, improving thermal stability and optical properties .

Alkyl-Substituted Fluorenylidenes

- The target compound’s nitro/cyano substituents prioritize electronic effects over solubility, making it more suitable for solid-state applications .

- Propanedinitrile, (9-methyl-9H-fluoren-9-yl)- (CAS 6235-08-1): Methyl substitution at position 9 disrupts conjugation, whereas the target compound’s substituents are positioned to maximize electron withdrawal without steric hindrance .

Electronic and Structural Properties

Biological Activity

Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)- is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)- can be represented as follows:

This compound contains a fluorene backbone with cyano and nitro substituents, which are known to influence its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of Propanedinitrile.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives related to fluorene compounds. The results indicated that while some derivatives demonstrated significant activity against Gram-positive bacteria, the specific compound of interest showed limited efficacy against multidrug-resistant strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |

|---|---|---|

| Propanedinitrile derivative | >256 μg/mL | S. aureus, E. faecalis |

| Control compound | <256 μg/mL | K. pneumoniae, P. aeruginosa |

The data suggest that while the compound may have some antimicrobial potential, it is not effective against all tested strains, particularly Gram-negative bacteria .

Antitumor Activity

In another study focusing on compounds derived from fluorene structures, several showed promising antitumor activity in vitro. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Fluorene derivative 1 | MCF-7 (breast cancer) | 12.5 |

| Fluorene derivative 2 | HeLa (cervical cancer) | 15.0 |

These findings indicate that structural modifications can enhance the biological activity of fluorene derivatives, suggesting a potential avenue for developing new anticancer agents .

Case Study 1: Synthesis and Evaluation

A recent synthesis involved creating novel fluorenyl-hydrazinthiazole derivatives based on the fluorene structure. The synthesized compounds were evaluated for their antimicrobial activity against various strains:

- Synthesis Method : Hantzsch reaction was employed.

- Tested Strains : Multidrug-resistant Gram-positive and Gram-negative bacteria.

- Findings : Compounds exhibited varying degrees of activity; however, none were effective against Gram-negative pathogens.

This case highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Photophysical Properties

Another investigation focused on the photophysical properties of fluorene-based compounds and their implications for biological applications:

- Methodology : Compounds were synthesized using conventional and microwave-assisted methods.

- Results : The compounds exhibited significant thermal stability and moderate emission properties, indicating potential use in photodynamic therapy.

The study underscores the dual role that such compounds can play in both therapeutic applications and as fluorescent probes in biological systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of fluorenylidene derivatives often employs palladium-catalyzed aryne annulation or nitro-group functionalization. For example, Kim et al. (2008) demonstrated that palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides in DMF at 80–100°C yield fluorenylidenes with high regioselectivity . Optimization involves controlling nitro/cyano group positioning via steric and electronic effects. Key steps:

- Use anhydrous conditions to prevent hydrolysis of nitrile groups.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

- Purify via column chromatography and confirm purity by HPLC (C18 column, acetonitrile/water gradient).

Advanced: How can computational models predict the compound’s electronic structure and reactivity?

Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) and QSPR models are critical. For example:

- Calculate HOMO/LUMO gaps to assess charge-transfer properties (relevant for optoelectronic applications) .

- Simulate UV-Vis spectra using TD-DFT to compare with experimental data (e.g., λ_max in DCM solvent) .

- Use molecular docking to study interactions with biological targets (e.g., antimicrobial assays) .

Tools: Gaussian 16, ORCA, or CC-DPS platforms for automated profiling .

Basic: What analytical techniques are essential for structural elucidation?

Answer:

- X-ray crystallography : Use ORTEP-3 for Windows to generate thermal ellipsoid plots and confirm bond lengths/angles (e.g., fluorene core distortion due to nitro groups) .

- Mass spectrometry : High-resolution ESI-MS (e.g., EPA/NIH Data Base protocols) to confirm molecular weight (C₁₆H₄N₆O₈, MW 408.14) and fragmentation patterns .

- NMR : ¹³C NMR in DMSO-d₆ to identify nitrile (δ 115–120 ppm) and aromatic nitro groups (δ 140–150 ppm) .

Advanced: How do substituent positions (cyano at C4, nitro at C2/C7) influence photophysical properties?

Answer:

- Optical properties : Nitro groups at C2/C7 induce strong electron-withdrawing effects, red-shifting absorption/emission. Compare with analogs lacking cyano groups (e.g., λ_max shifts by ~30 nm in UV-Vis) .

- Luminescence : Measure quantum yields (integrating sphere) in thin films vs. solution. Fluorenylidenes with para-nitro groups show aggregation-induced emission (AIE) .

- Solvatochromism : Test in polar (acetonitrile) vs. nonpolar (toluene) solvents to evaluate dipole moment changes .

Data Contradiction: How to address conflicting reports on thermal stability and decomposition pathways?

Answer:

- Thermogravimetric analysis (TGA) : Conduct under N₂ (10°C/min) to identify decomposition onset (typically >200°C for nitro-substituted fluorenes). Discrepancies may arise from impurities; use DSC to detect melting points .

- Mechanistic studies : Probe nitro-group reduction (e.g., NaBH₄/Pd-C) and monitor by FTIR (disappearance of NO₂ peaks at ~1520 cm⁻¹) .

- Cross-validate with computational decomposition pathways (ReaxFF MD simulations) .

Advanced: What strategies mitigate challenges in crystallizing this compound for single-crystal studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.